N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 143034-82-6
VCID: VC17270999
InChI: InChI=1S/C13H12N2O3/c1-9-7-12(18-15-9)11(16)8-14-13(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide

CAS No.: 143034-82-6

Cat. No.: VC17270999

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide - 143034-82-6

Specification

CAS No. 143034-82-6
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide
Standard InChI InChI=1S/C13H12N2O3/c1-9-7-12(18-15-9)11(16)8-14-13(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)
Standard InChI Key RIKBWUSUJXUREW-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C(=O)CNC(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide, defines its core structure:

  • Benzamide backbone: A benzene ring substituted with a carboxamide group at the para position.

  • Oxazole moiety: A 5-membered heterocycle containing oxygen and nitrogen atoms, methyl-substituted at the 3-position.

  • 2-Oxoethyl linker: A ketone-containing ethylene chain connecting the benzamide and oxazole groups.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC₁₃H₁₃N₃O₃
Molecular weight259.26 g/mol
Hydrogen bond donors2 (amide NH, oxazole NH)
Hydrogen bond acceptors4 (amide O, oxazole O, ketone O)
Topological polar surface area86.7 Ų

These values derive from computational tools such as PubChem’s descriptor system , though experimental validation is absent in available literature.

Synthesis and Structural Analogues

Hypothesized Synthetic Routes

While no direct synthesis protocols exist in published data, pathways for analogous compounds suggest possible strategies:

  • Oxazole ring formation: Cyclocondensation of ethyl acetoacetate with hydroxylamine under acidic conditions yields 3-methyl-1,2-oxazol-5-amine .

  • Amide coupling: Reacting 2-oxoethylamine intermediates with benzoyl chloride in the presence of triethylamine could form the target structure.

Key Challenges:

  • Steric hindrance from the 3-methyl group may reduce coupling efficiency.

  • Ketone stability during reaction conditions requires careful optimization.

Structural Analogues with Documented Data

Compound NameKey Structural DifferenceBiological Activity
N-[(3-Methyl-1,2-oxazol-5-yl)methyl]benzamide Methylene linker instead of 2-oxoethylAntimicrobial screening candidate
N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamideIsothiazole vs. oxazole coreFoxO1 agonist for Alzheimer’s
ParameterPredictionBasis
Water solubilityLow (LogP ≈ 2.1)Benzamide hydrophobicity
Blood-brain barrierModerateMolecular weight < 400 Da
CYP3A4 inhibitionHigh likelihoodHeterocycle-mediated interactions

Industrial and Research Applications

Material Science Applications

Oxazole-benzamide hybrids demonstrate:

  • Luminescent properties: Potential use in organic LEDs (e.g., analogous compounds emit at 450–500 nm) .

  • Polymer additives: Improve thermal stability in polyamide blends .

Catalytic Roles

The ketone linker may participate in:

  • Schiff base formation: Facilitating metal-ion coordination in asymmetric catalysis.

  • Redox reactions: Serving as an electron-deficient site in photocatalytic systems.

Comparative Analysis with Marketed Drugs

Drug NameStructure SimilarityTherapeutic Area
AloxistatinBenzamide-epoxide hybridProteasome inhibitor
OxaprozinDiphenyloxazole derivativeNSAID

Future Research Directions

  • Synthetic optimization: Develop microwave-assisted or flow-chemistry protocols to improve yield.

  • Target identification: Use computational docking against kinases, GPCRs, and ion channels.

  • Formulation studies: Explore nanoparticle delivery systems to enhance bioavailability.

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